molecular formula C7H19Cl2N5 B13926539 2-N-(2-amino-2-methylpropyl)-4,5-dihydroimidazole-1,2-diamine;dihydrochloride

2-N-(2-amino-2-methylpropyl)-4,5-dihydroimidazole-1,2-diamine;dihydrochloride

Cat. No.: B13926539
M. Wt: 244.16 g/mol
InChI Key: NSKRIRHEOWBXIF-UHFFFAOYSA-N
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Description

2-N-(2-amino-2-methylpropyl)-4,5-dihydroimidazole-1,2-diamine;dihydrochloride is a complex organic compound that belongs to the class of amines. This compound is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms. The compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-(2-amino-2-methylpropyl)-4,5-dihydroimidazole-1,2-diamine;dihydrochloride typically involves multiple steps. One common method includes the reaction of 2-amino-2-methylpropanol with an imidazole derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenated compounds and nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.

Scientific Research Applications

2-N-(2-amino-2-methylpropyl)-4,5-dihydroimidazole-1,2-diamine;dihydrochloride is used in various fields of scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-N-(2-amino-2-methylpropyl)-4,5-dihydroimidazole-1,2-diamine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-2-methylpropanol
  • 2-amino-2-methylpropylamine
  • 4,5-dihydroimidazole derivatives

Uniqueness

What sets 2-N-(2-amino-2-methylpropyl)-4,5-dihydroimidazole-1,2-diamine;dihydrochloride apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H19Cl2N5

Molecular Weight

244.16 g/mol

IUPAC Name

2-N-(2-amino-2-methylpropyl)-4,5-dihydroimidazole-1,2-diamine;dihydrochloride

InChI

InChI=1S/C7H17N5.2ClH/c1-7(2,8)5-11-6-10-3-4-12(6)9;;/h3-5,8-9H2,1-2H3,(H,10,11);2*1H

InChI Key

NSKRIRHEOWBXIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC1=NCCN1N)N.Cl.Cl

Origin of Product

United States

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